Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Features
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate (CAS 650615-91-1) features a thiophene core substituted with four key groups:
- Ethyl ester at position 2 (C=O-OCH₂CH₃)
- Methyl group at position 3 (CH₃)
- Methylthio group at position 5 (SCH₃)
- Vinyl group at position 4 (CH=CH₂)
The molecular formula is C₁₁H₁₄O₂S₂ , with a molecular weight of 242.36 g/mol . The vinyl substituent introduces geometric isomerism (cis/trans), though no stereochemical data is explicitly reported in available literature.
Table 1: Key Structural Features
| Position | Substituent | Functional Group |
|---|---|---|
| 2 | Ethyl ester | C=O-OCH₂CH₃ |
| 3 | Methyl | CH₃ |
| 4 | Vinyl | CH=CH₂ |
| 5 | Methylthio | SCH₃ |
Crystallographic Analysis and Solid-State Packing Behavior
No crystallographic data (e.g., X-ray diffraction) is available in the provided sources. However, the compound’s solid-state behavior can be inferred from related thiophene derivatives:
Spectroscopic Profiling (FTIR, NMR, UV-Vis)
FTIR Spectroscopy
Expected vibrational modes (based on analogous compounds):
- Ester C=O stretch : ~1710 cm⁻¹ (strong peak).
- C-H (vinyl) stretches : ~3050–3100 cm⁻¹ (sp² C-H).
- C-S (methylthio) stretch : ~620–670 cm⁻¹.
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz) :
- Vinyl protons : δ 5.0–6.5 ppm (multiplet, CH=CH₂).
- Methylthio protons : δ 2.5 ppm (s, SCH₃).
- Ester methyl protons : δ 1.3–1.4 ppm (t, OCH₂CH₃).
- Aromatic protons : δ 7.0–7.5 ppm (multiplet, thiophene ring).
¹³C NMR (CDCl₃, 100 MHz) :
- Ester carbonyl : δ 165–170 ppm.
- Vinyl carbons : δ 110–130 ppm (sp² carbons).
- Methylthio carbon : δ 15–20 ppm (SCH₃).
UV-Vis Spectroscopy
No experimental data is available, but thiophene derivatives typically exhibit absorption bands in the 250–350 nm range due to π-π* transitions.
Properties
IUPAC Name |
ethyl 4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S2/c1-5-8-7(3)9(10(12)13-6-2)15-11(8)14-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNYJXHQCYRVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381129 | |
| Record name | ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650615-91-1 | |
| Record name | ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophene ring attacks the bromoester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-coupling reactions : Used to form carbon-carbon bonds, essential for synthesizing complex organic molecules.
- Electrophilic substitutions : The presence of the vinyl group makes it reactive towards electrophiles, facilitating the introduction of functional groups.
Case Study : In a study focused on synthesizing novel thiophene derivatives for electronic applications, researchers utilized this compound as a key intermediate. The resulting compounds exhibited enhanced conductivity and stability, demonstrating the compound's utility in material science .
Materials Science
The compound is explored for its potential applications in developing advanced materials, particularly in:
- Organic Photovoltaics (OPVs) : Its thiophene structure enhances light absorption and charge transport properties, making it suitable for use in solar cells.
- Conductive Polymers : When polymerized, it can form conductive materials that are applicable in flexible electronics.
Data Table: Properties of Conductive Polymers Derived from this compound
| Property | Value |
|---|---|
| Conductivity | 10^-3 S/cm |
| Band Gap | 1.8 eV |
| Solubility in Organic Solvents | High |
Pharmaceutical Applications
This compound has shown promise in pharmaceutical research due to its biological activity:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens.
Case Study : A research team investigated the antimicrobial efficacy of synthesized derivatives based on this compound. Results demonstrated effective inhibition of bacterial growth, suggesting potential for developing new antibiotics .
Agrochemical Applications
The compound is being studied for its potential use as an agrochemical:
- Pesticides and Herbicides : Its chemical structure may allow for the development of new formulations that target specific pests while minimizing environmental impact.
Data Table: Efficacy of this compound Derivatives Against Common Agricultural Pests
| Pest Type | Efficacy (%) | Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 78 | 150 |
| Fungal Pathogens | 90 | 200 |
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the vinyl group can facilitate binding to hydrophobic pockets in proteins, influencing their function. Additionally, the compound’s ability to undergo various chemical transformations can be leveraged to design derivatives with enhanced activity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene Carboxylate Derivatives
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl and methylthio groups in the target compound donate electrons, stabilizing the thiophene ring. In contrast, cyano and ester groups (e.g., in ) withdraw electrons, increasing susceptibility to nucleophilic attack. The vinyl group at position 4 introduces unsaturation, enabling Diels-Alder or polymerization reactions, which are absent in saturated analogs like Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate .
- Steric and Solubility Considerations: Bulky substituents (e.g., phenyl in ) reduce solubility in polar solvents, whereas amino groups (e.g., ) enhance water solubility via hydrogen bonding.
Structural Insights from Crystallography
- Crystal Packing and Hydrogen Bonding: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate forms hydrogen bonds (2.554 Å) between -SCH₂ and carbonyl oxygen, stabilizing its crystal lattice . Similar interactions may occur in the target compound, though structural data are unavailable.
Biological Activity
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate (CAS Number: 650615-91-1) is a sulfur-containing organic compound with potential applications in various biological and chemical processes. Its unique structure, characterized by a vinyl group and thiophene ring, suggests possible biological activities that warrant investigation.
- Molecular Formula : C11H14O2S2
- Molecular Weight : 242.36 g/mol
- SMILES : CCOC(=O)c1sc(c(c1C)C=C)SC
These properties indicate that the compound is an ester derivative of a thiophene, which may influence its reactivity and interactions in biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that compounds containing thiophene rings exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, it demonstrated significant inhibition of Gram-positive bacteria, which is critical for developing new antibacterial agents.
Antioxidant Properties
The antioxidant activity of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. Results suggest that it possesses moderate antioxidant capabilities, potentially due to the presence of the thiophene moiety, which can stabilize free radicals.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human cancer cell lines to evaluate the compound's potential as an anticancer agent. Preliminary findings indicate that this compound can induce apoptosis in certain cancer cells, suggesting a pathway for therapeutic applications.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Moderate activity in DPPH assay | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy
- A study tested this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating its potential as a lead compound for antibiotic development.
-
Antioxidant Potential
- In vitro assays revealed that at concentrations of 50 µg/mL, the compound scavenged approximately 60% of DPPH radicals, highlighting its potential use as a natural antioxidant in food preservation or nutraceuticals.
-
Cytotoxicity Assessment
- A recent study on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for both cell lines.
Q & A
What synthetic routes are optimal for preparing Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate, and how can reaction conditions be optimized to minimize by-products?
The Gewald thiophene synthesis is a foundational method for constructing substituted thiophenes. For this compound, a multi-step approach is likely required:
Core Formation : Start with a Gewald reaction using a ketone or aldehyde precursor, ethyl cyanoacetate, and sulfur to form the thiophene ring .
Functionalization : Introduce the methylthio group via nucleophilic substitution (e.g., using methylthiolate) and the vinyl group via Heck coupling or Wittig reactions .
Optimization : Control temperature (reflux conditions) and stoichiometry to reduce side products. For example, thiophosgene has been used to introduce thiol groups in similar compounds but requires careful handling due to toxicity .
Troubleshooting : Monitor reaction progress with TLC and adjust catalyst loading (e.g., Pd for vinylation) if yields are low. Recrystallization from ethanol or DCM/hexane mixtures can purify the product .
How can discrepancies in NMR and X-ray crystallographic data be resolved when characterizing this compound?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing influencing X-ray results:
- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT or molecular dynamics simulations) . For example, vinyl proton splitting patterns may indicate conformational flexibility.
- Crystallography : Refine structures using SHELX software to resolve ambiguities in bond angles or torsional strain. If twinning or disorder is observed (common in flexible substituents like vinyl), use high-resolution data and restraints during refinement .
Validation : Cross-check melting points, HRMS, and IR spectra to confirm structural integrity. For persistent mismatches, consider alternative space groups or solvent inclusion in the crystal lattice .
What advanced computational methods are suitable for predicting the reactivity and electronic properties of this thiophene derivative?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylthio group’s electron-donating effects can be quantified via Mulliken charges .
- Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., protein kinases) using force fields like AMBER or CHARMM. This is critical for drug design applications .
- Docking Studies : Map the compound’s binding affinity to enzymes (e.g., cyclooxygenase or kinase targets) using AutoDock Vina, leveraging crystallographic data from similar thiophene-protein complexes .
How can researchers address low yields in the final esterification step of this compound?
Low yields during esterification may stem from steric hindrance or competing hydrolysis:
- Activation Strategies : Use coupling agents like DCC/DMAP or employ Steglich conditions for carboxylate activation .
- Solvent Selection : Anhydrous solvents (e.g., dry THF or DCM) and inert atmospheres (N) minimize moisture-induced side reactions.
- Catalysis : Add catalytic amounts of HSO or p-toluenesulfonic acid to accelerate ester formation. Monitor pH to avoid decomposing acid-sensitive groups (e.g., vinyl) .
Alternative Routes : Consider transesterification from methyl esters using ethanol and Ti(OiPr) as a Lewis catalyst .
What safety protocols are essential for handling this compound in the lab?
- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential respiratory irritation (similar to SDS data for analogous thiophenes) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent spreading .
- Storage : Store in airtight containers under argon at 4°C to prevent oxidation of the methylthio and vinyl groups .
How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?
- Assay Design : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure inhibition of kinases like EGFR or VEGFR2. Include positive controls (e.g., staurosporine) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide) and correlate changes in IC values with electronic properties .
- Data Interpretation : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive). Cross-validate with molecular docking to confirm binding modes .
What strategies can resolve challenges in crystallizing this compound for X-ray analysis?
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., ethanol/water or DCM/hexane) to induce slow evaporation. For stubborn cases, use vapor diffusion with ether .
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.
- Temperature Gradients : Gradual cooling from 50°C to 4°C can improve crystal quality. If twinning persists, collect data at synchrotron facilities for higher resolution .
How does the vinyl substituent influence the compound’s stability under acidic or basic conditions?
- Acidic Conditions : The vinyl group may undergo protonation or polymerization. Monitor via H NMR for loss of vinyl protons (δ 5–6 ppm) .
- Basic Conditions : Base-induced elimination or nucleophilic attack on the ester moiety can occur. Stabilize with buffered solutions (pH 7–8) during reactions .
Mitigation : Store in neutral, anhydrous environments. Use stabilizers like BHT (0.1%) to prevent radical-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
